molecular formula C9H16N4 B13090227 2-ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

2-ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13090227
M. Wt: 180.25 g/mol
InChI Key: CFQJUYIPHJRWQJ-UHFFFAOYSA-N
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Description

2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a fused heterocyclic compound featuring a triazole ring fused with a pyrimidine core. Key structural features include:

  • Ethyl group at position 2, contributing steric bulk and hydrophobic interactions.
  • Methyl groups at positions 5 and 7, enhancing electronic stability and influencing regioselectivity in reactions.
  • Saturation at the 4H,5H,6H,7H positions, which may improve solubility and conformational flexibility.

This scaffold is notable for its versatility in pharmaceutical and agrochemical applications, with modifications at the 2-, 5-, and 7-positions tailoring activity and selectivity .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

2-ethyl-5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H16N4/c1-4-8-11-9-10-6(2)5-7(3)13(9)12-8/h6-7H,4-5H2,1-3H3,(H,10,11,12)

InChI Key

CFQJUYIPHJRWQJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(CC(NC2=N1)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrimidine Precursors with Hydrazine Derivatives

  • The core triazolopyrimidine ring system is formed by reacting 5,7-dimethylpyrimidine derivatives bearing a suitable leaving group or reactive functionality at the 2-position with hydrazine or substituted hydrazines to form the fused triazole ring.

  • For example, condensation of 2-ethyl-5,7-dimethylpyrimidine-4(3H)-one or its halogenated derivatives with hydrazine hydrate under reflux in ethanol or other polar solvents yields the fused triazolopyrimidine nucleus.

  • The reaction conditions typically involve heating under reflux for several hours (3–6 h), sometimes in the presence of catalytic acid or base to facilitate cyclization.

Alkylation and Substitution Steps

  • The ethyl group at position 2 can be introduced by starting with 2-ethyl-substituted pyrimidine precursors or by alkylation of the triazolopyrimidine nucleus using ethyl halides under basic conditions.

  • Methyl groups at positions 5 and 7 are generally present on the starting pyrimidine ring or introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Use of Carbonyl-Activated Intermediates

  • In some advanced synthetic routes, 2-carbonyl derivatives of triazolopyrimidines (e.g., 2-carbonyl chlorides) are prepared and then coupled with nucleophiles to introduce further substituents or functional groups.

  • This method is reported in related triazolopyrimidine syntheses where acyl chlorides serve as intermediates for further functionalization.

Alternative Synthetic Routes

  • Sodium 3-oxo-3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate and similar enolate intermediates have been used to condense with heterocyclic amines to yield fused triazolopyrimidine derivatives, demonstrating the versatility of condensation strategies.

  • This method allows for the introduction of various substituents on the fused ring system by varying the amine component.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Cyclocondensation 5,7-dimethylpyrimidine derivative + hydrazine hydrate Ethanol or water Reflux (80-100°C) 3-6 h 65-85 Acid/base catalyst may be used
Alkylation Triazolopyrimidine + ethyl halide + base DMF or acetone Room temp to reflux 4-12 h 50-75 Base: K2CO3 or NaH
Acyl chloride formation Pyrimidine-2-carboxylic acid + SOCl2 Dry solvent (e.g., CH2Cl2) Reflux 2-4 h 70-90 Intermediate for further coupling
Coupling with nucleophiles Acyl chloride + amine or hydrazine CH2Cl2 or THF 0-25°C 1-3 h 60-80 Requires anhydrous conditions

Research Findings and Characterization

  • The synthesized 2-ethyl-5,7-dimethyl-triazolo[1,5-a]pyrimidine compounds are characterized by elemental analysis, NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the formation of the fused ring system and the presence of substituents.

  • X-ray crystallography data, when available, confirm the planar fused bicyclic structure and substitution pattern.

  • The reaction pathways have been optimized to improve yields and regioselectivity, with research showing that solvent polarity and temperature critically affect cyclization efficiency.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reaction Type Advantages Limitations
Cyclocondensation with hydrazine 2-ethyl-5,7-dimethylpyrimidine derivatives Ring closure (cyclization) Straightforward, moderate yield Requires precise temperature control
Alkylation of triazolopyrimidine Preformed triazolopyrimidine + ethyl halide Nucleophilic substitution Allows late-stage modification Possible side reactions
Acyl chloride intermediate route Pyrimidine-2-carboxylic acid derivatives Acylation + coupling Versatile for functionalization Requires anhydrous conditions
Enolate condensation with amines Sodium 3-oxo enolates + heterocyclic amines Condensation Broad substrate scope May require chromatographic purification

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine compounds with various functional groups.

Scientific Research Applications

2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at Position 2

The ethyl group at position 2 distinguishes the target compound from analogs with diverse substituents:

  • This derivative showed high yields (85–95%) in eco-friendly syntheses using 4,4’-trimethylenedipiperidine as a recyclable additive .
  • 2-Sulfonamide derivatives (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides): Sulfonamide groups confer herbicidal activity by inhibiting acetolactate synthase (ALS), a mode shared with sulfonylureas.
  • 2-Thio/sulfonyl derivatives (e.g., α-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thio)acetamides): Thioether and sulfonyl groups enhance herbicidal activity against Brassica campestris and Echinochloa crusgalli at 100 ppm, outperforming the ethyl-substituted analog .

Substituent Effects at Positions 5 and 7

  • 5,7-Dimethyl vs. 5,7-Dichloro : Dichloro substitution (e.g., 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine) increases electrophilicity, making the compound reactive in nucleophilic substitutions. However, this also raises toxicity concerns, as seen in safety data sheets highlighting hazards under GHS guidelines .
  • 5-Phenyl/heteroaryl substitutions : Derivatives like 5-(3,4,5-trimethoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidines exhibit antiproliferative activity against cancer cells (e.g., IC₅₀ = 6.1 µM for HT-1080 cells) due to enhanced tubulin binding, a mechanism absent in the methyl-substituted target compound .

Hybrid Scaffolds

  • Indole-triazolo-pyrimidine hybrids : Linking indole moieties to the triazolo-pyrimidine core (e.g., via molecular hybridization) improves anticancer activity against MGC-803, HCT-116, and MCF-7 cell lines by modulating apoptosis pathways .
  • 1,3,4-Oxadiazole hybrids : Diheterocyclic compounds combining triazolo-pyrimidine with 1,3,4-oxadiazole rings show dual herbicidal and fungicidal activity (e.g., 80% inhibition of Rhizoctonia solani at 200 ppm), surpassing the target compound’s agrochemical scope .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Key Activity/Property Reference
Target Compound 2-Ethyl, 5,7-dimethyl Intermediate solubility/stability
5-Amino-7-(4-phenyl) derivative 2-Ethoxycarbonyl, 5-amino, 7-Ph High-yield green synthesis (95%)
5,7-Dichloro derivative 5,7-Cl ALS inhibition (herbicidal)
Indole-triazolo-pyrimidine hybrid Indole at C-7 Anticancer (IC₅₀ = 6.1–12.3 µM)
1,3,4-Oxadiazole hybrid Oxadiazole at C-2 Herbicidal/fungicidal dual activity

Mechanistic and Application Insights

  • Pharmaceutical Applications : The target compound’s ethyl and methyl groups optimize lipophilicity for blood-brain barrier penetration, but analogs with trifluoromethyl (e.g., 5-(2,2,2-trifluoroethyl) derivatives) show superior pharmacokinetics and tubulin inhibition .
  • Agrochemical Applications : While the target compound lacks ALS-inhibiting sulfonamide groups, its methyl substituents may support derivatization into pre-emergent herbicides via functionalization at position 2 .

Biological Activity

2-ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the triazolopyrimidine class known for its diverse biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and specific case studies highlighting its pharmacological potential.

Synthesis

The synthesis of 2-ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common approach includes cyclization reactions starting from 3-substituted-5-amino-1,2,4-triazoles with ethyl acetoacetate under reflux conditions. The final products are often purified through column chromatography.

Anticancer Properties

Recent studies have demonstrated that derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine framework exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung), MDA-MB-231 (breast), HeLa (cervical), HT-29 (colon), and Jurkat (leukemia).
  • IC50 Values : Compounds with a 3-phenylpropylamino moiety at the 2-position and halogen-substituted anilines at the 7-position showed IC50 values ranging from 83 nM to 101 nM , indicating potent activity against cancer cells .
CompoundCell LineIC50 (nM)
8qHeLa83
8rHeLa101
8sHeLa91
8uHeLa83

These compounds were found to inhibit tubulin polymerization more effectively than the standard combretastatin A-4 (CA-4), showcasing their potential as microtubule inhibitors.

The mechanism underlying the anticancer activity of these compounds primarily involves the inhibition of tubulin polymerization. This action leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death through mitochondrial pathways. The selectivity towards cancer cells was highlighted by significant growth inhibition in zebrafish embryos .

Case Studies

  • In Vivo Studies : One study evaluated the effects of compound 8q on tumor growth in zebrafish embryos. Results indicated a marked reduction in tumor size compared to controls.
  • Structure-Activity Relationship (SAR) : Various substitutions on the phenyl ring were explored to optimize activity. Electron-withdrawing groups such as halogens enhanced potency significantly compared to electron-donating groups .

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